S-Ethyl pentadecafluorooctanethioate

Description

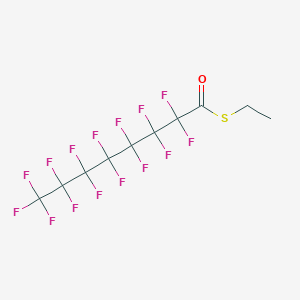

This structure confers unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobic/lipophobic behavior.

Properties

CAS No. |

111918-92-4 |

|---|---|

Molecular Formula |

C10H5F15OS |

Molecular Weight |

458.19 g/mol |

IUPAC Name |

S-ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanethioate |

InChI |

InChI=1S/C10H5F15OS/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 |

InChI Key |

ISLZADUTZXUCFS-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl pentadecafluorooctanethioate typically involves the reaction of pentadecafluorooctanoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C8F15COCl+C2H5SH→C8F15COSC2H5+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl pentadecafluorooctanethioate undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various alkyl or aryl thioesters

Scientific Research Applications

S-Ethyl pentadecafluorooctanethioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the behavior of PFAS.

Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and cell membranes.

Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its hydrophobic and oleophobic characteristics

Mechanism of Action

The mechanism of action of S-Ethyl pentadecafluorooctanethioate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentadecafluorooctanoic Acid (PFOA, CAS 335-67-1)

- Structural Differences : PFOA contains a carboxylic acid group (-COOH) instead of a thioester (-S-Ethyl). This difference impacts solubility, with PFOA being more polar and water-soluble than S-ethyl pentadecafluorooctanethioate.

- Persistence : Both compounds share a perfluorinated carbon chain, which resists enzymatic and environmental degradation. The Stockholm Convention identifies PFOA as a persistent organic pollutant (POP) with a half-life exceeding years in water and soil .

- Regulatory Status: PFOA and its salts are restricted globally under the Stockholm Convention due to toxicity and bioaccumulation risks .

Perfluorooctane Sulfonic Acid (PFOS, CAS 1763-23-1)

- Functional Group: PFOS has a sulfonic acid group (-SO3H), enhancing its ionic strength and environmental mobility compared to the non-ionic thioester group in this compound.

- Bioaccumulation : PFOS exhibits higher bioaccumulation factors (BAFs) in aquatic organisms due to its strong protein-binding affinity. The thioester group in this compound may reduce this affinity, though empirical data are lacking .

Ethyl Perfluorooctane Sulfonamide (EtFOSA, CAS 4151-50-2)

- Structure-Activity Relationship : EtFOSA contains a sulfonamide group linked to an ethyl chain, whereas this compound features a sulfur-ester bond. Sulfonamides are more prone to hydrolytic degradation than thioesters, suggesting that this compound may persist longer in alkaline environments .

Data Tables

Table 1: Comparative Properties of Selected Perfluorinated Compounds

| Property | This compound | PFOA | PFOS | EtFOSA |

|---|---|---|---|---|

| Molecular Formula | C10H5F15S | C8HF15O2 | C8HF17O3S | C10H6F17NO2S |

| Functional Group | Thioester (-S-Ethyl) | Carboxylic Acid | Sulfonic Acid | Sulfonamide |

| Water Solubility | Low (estimated) | High | Moderate | Low |

| Half-Life (Soil) | Unknown (likely >5 years) | 5–8 years | 10–15 years | 2–4 years |

| Regulatory Status | Under review as PFOA-related | Restricted | Restricted | Restricted |

Research Findings

- Degradation Pathways : While PFOA degrades minimally under natural conditions, thioesters like this compound may undergo slower hydrolysis due to the stability of the C-F bond and sulfur linkage .

- Toxicity Profile: Limited studies exist on the thioester derivative, but PFAS compounds generally exhibit hepatotoxicity and endocrine-disrupting effects. The ethyl group in this compound could influence metabolic activation pathways compared to PFOA .

Regulatory and Environmental Considerations

This compound’s regulatory fate hinges on whether it is classified as a “PFOA-related compound” under the Stockholm Convention. Current guidance emphasizes phasing out all non-essential PFAS uses to mitigate long-term ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.